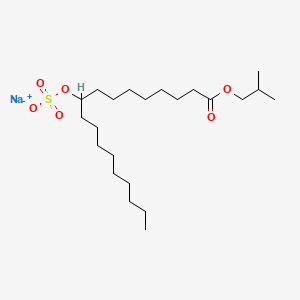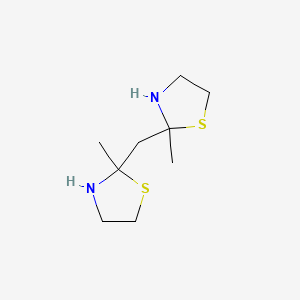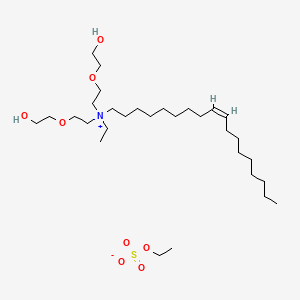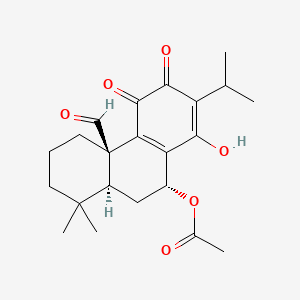
Nemorone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Nemorone involves several steps, starting from the extraction of raw materials from Salvia nemorosa. The primary method includes:
Extraction: The roots of Salvia nemorosa are harvested and dried. The dried roots are then subjected to solvent extraction using organic solvents like methanol or ethanol.
Isolation: The crude extract is subjected to chromatographic techniques such as column chromatography to isolate this compound.
Purification: Further purification is achieved using techniques like high-performance liquid chromatography (HPLC) to obtain pure this compound.
Industrial production methods for this compound are still under research, with a focus on optimizing yield and purity.
Analyse Chemischer Reaktionen
Nemorone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form deacetylthis compound, a compound with a formyl group at C-10.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Nemorone has a wide range of applications in scientific research:
Chemistry: This compound is used as a model compound to study the reactivity of diterpenoids and their derivatives.
Biology: Research is ongoing to explore the biological activities of this compound, including its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although more research is needed to confirm these findings.
Industry: this compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Nemorone involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but initial studies suggest that this compound may influence signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Nemorone is structurally similar to other diterpenoids isolated from Salvia species, such as salvinemorol and nemorosin this compound is unique due to its specific functional groups and reactivity
Similar Compounds
- Salvinemorol
- Nemorosin
- Deacetylthis compound
These compounds share a common diterpenoid backbone but differ in their functional groups and biological activities.
Eigenschaften
CAS-Nummer |
32764-46-8 |
|---|---|
Molekularformel |
C22H28O6 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
[(4aR,9R,10aS)-4a-formyl-8-hydroxy-1,1-dimethyl-5,6-dioxo-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-9-yl] acetate |
InChI |
InChI=1S/C22H28O6/c1-11(2)15-18(25)16-13(28-12(3)24)9-14-21(4,5)7-6-8-22(14,10-23)17(16)20(27)19(15)26/h10-11,13-14,25H,6-9H2,1-5H3/t13-,14+,22-/m1/s1 |
InChI-Schlüssel |
QUZUXFUSBGXSIW-ALLJEULLSA-N |
Isomerische SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C[C@H]2OC(=O)C)(C)C)C=O)O |
Kanonische SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC(=O)C)(C)C)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


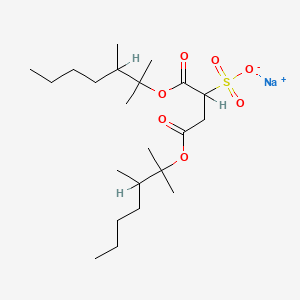
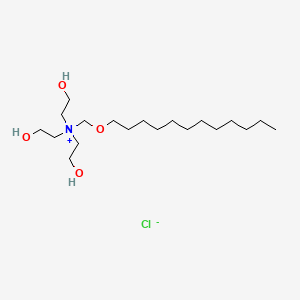

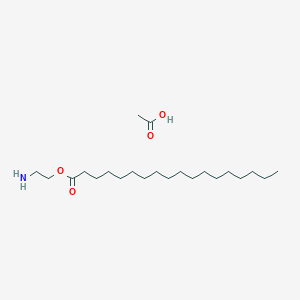
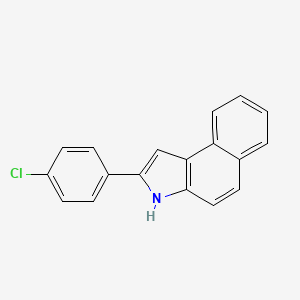
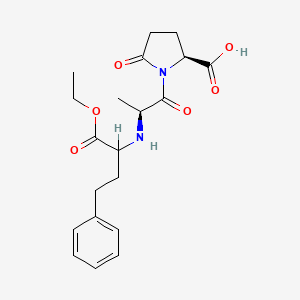



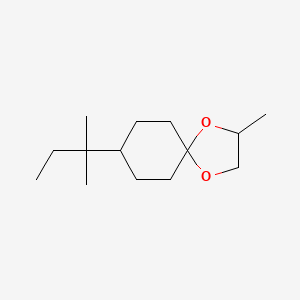
![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
